Salmeterol xinafoate Salmeterol xinafoate Salmeterol xinafoate is a naphthoic acid.
A selective ADRENERGIC BETA-2 RECEPTOR agonist that functions as a BRONCHODILATOR when administered by inhalation. It is used to manage the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
See also: Salmeterol (has active moiety); Fluticasone propionate; salmeterol xinafoate (component of).
Brand Name: Vulcanchem
CAS No.: 94749-08-3
VCID: VC20740594
InChI: InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)
SMILES: C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Molecular Formula: C36H45NO7
Molecular Weight: 603.7 g/mol

Salmeterol xinafoate

CAS No.: 94749-08-3

Cat. No.: VC20740594

Molecular Formula: C36H45NO7

Molecular Weight: 603.7 g/mol

* For research use only. Not for human or veterinary use.

Salmeterol xinafoate - 94749-08-3

CAS No. 94749-08-3
Molecular Formula C36H45NO7
Molecular Weight 603.7 g/mol
IUPAC Name 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)
Standard InChI Key XTZNCVSCVHTPAI-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CCCCOCCCCCC[NH2+]CC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)[O-]
SMILES C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Appearance Assay:≥98%A crystalline solid

Fundamental Properties and Development

Chemical Structure and Classification

Salmeterol xinafoate is a saligenin derivative and a selective beta-2 adrenoceptor agonist that shares structural similarities with salbutamol (albuterol) . It features an aralkyloxy-alkyl substitution on the amine group that contributes to its extended duration of action compared to short-acting beta-2 agonists . The compound received FDA approval on February 4, 1994, and has since become a mainstay in respiratory medicine .

Brand Names and Formulations

Salmeterol xinafoate is marketed under various brand names including Serevent, Advair (in combination with fluticasone propionate), Airduo, Airduo Respiclick, and Wixela . It is primarily administered via inhalation devices, with specific formulations designed for different patient populations and therapeutic needs.

Pharmacological Properties

Mechanism of Action

Salmeterol's unique pharmacological profile stems from its distinctive binding mechanism with beta-2 adrenergic receptors. Unlike conventional beta-agonists, salmeterol binds to both the active site and the exo-site of the beta-2 adrenergic receptor . The current understanding involves two primary hypotheses:

  • The saligenin moiety binds to the active site of the beta-2 adrenoceptor while the hydrophilic tail binds to leucine residues in the exo-site almost irreversibly. This dual binding allows salmeterol to persist in the active site, explaining its prolonged duration of action .

  • Alternatively, the lipophilic properties of the drug enable it to diffuse into the lipid bilayer of smooth muscle cells, creating a depot that releases the drug gradually over an extended period .

Receptor Targeting and Actions

Salmeterol exhibits a complex interaction profile with adrenergic receptors as detailed in Table 1:

Target ReceptorActionOrganism
Beta-2 adrenergic receptorAgonistHumans
Beta-1 adrenergic receptorInverse agonistHumans
Beta-3 adrenergic receptorInverse agonistHumans

Table 1: Salmeterol xinafoate receptor targeting profile

The beta-2 adrenoceptor stimulation leads to relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow, which forms the basis of its therapeutic effectiveness in obstructive respiratory conditions .

Pharmacodynamics

As a long-acting beta-2 adrenergic receptor agonist, salmeterol produces bronchodilation lasting at least 12 hours following a single 50 micrograms inhaled dose . This extended duration of action makes it particularly valuable for maintaining bronchodilation throughout the night in patients with nocturnal asthma, as it significantly improves sleep quality .

Therapeutic Applications

Dosage Recommendations

The recommended dosage varies based on the condition being treated and the severity of symptoms as outlined in Table 2:

ConditionSeverityRecommended DosageFrequency
AsthmaMild to moderate50 microgramsTwice daily
AsthmaSevere100 microgramsTwice daily
Exercise-induced bronchospasm-50 micrograms30-60 minutes before exercise
COPD-50 microgramsTwice daily

Table 2: Salmeterol xinafoate dosage recommendations by condition and severity

Clinical Efficacy and Comparative Studies

Comparative Efficacy with Other Bronchodilators

Clinical studies have demonstrated that salmeterol xinafoate 50 micrograms administered twice daily provides superior efficacy compared to several alternative bronchodilator regimens:

  • More effective than salbutamol 200 micrograms administered 4 times daily

  • More effective than terbutaline 500 micrograms administered 4 times daily

  • More effective than individually titrated oral doses of theophylline

These comparisons were based on both objective and subjective criteria of efficacy in patients with mild to moderate asthma .

Combination Therapy

Salmeterol xinafoate is frequently used in combination with inhaled corticosteroids, particularly fluticasone propionate. Various strength combinations have been developed and studied:

  • Medium-strength (113 mcg/14 mcg) fluticasone propionate/salmeterol xinafoate via MDPI

  • High-strength (232 mcg/14 mcg) fluticasone propionate/salmeterol xinafoate via MDPI

  • Medium-strength (250 mcg/50 mcg) fluticasone propionate/salmeterol xinafoate via DPI

  • High-strength (500 mcg/50 mcg) fluticasone propionate/salmeterol xinafoate via DPI

These combination therapies leverage the complementary mechanisms of action between the long-acting beta agonist and corticosteroid components.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator